N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a complex chemical compound extensively used in scientific research for its diverse applications, including drug discovery, polymer synthesis, and material science. Its unique structure offers a wide range of possibilities for innovative investigations and advancements in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the design of new therapeutic agents.
Medicine: Research has explored its use in drug discovery, particularly in the treatment of various diseases. Its unique structure allows for the modulation of specific biological targets, making it a valuable candidate for medicinal chemistry.
Industry: In material science, the compound is utilized in the synthesis of advanced polymers and materials with unique properties. Its applications extend to the development of new coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-cyclopentyl-2-(N-(2-ethoxyphenyl)-4-methylphenylsulfonamido)acetamide
N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-3-yl)acetamide
Uniqueness: N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide stands out due to its unique thiazol-4-yl group, which imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-12-6-8-15(9-7-12)25(22,23)20-17-19-14(11-24-17)10-16(21)18-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDBBTHPBKXMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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